

Pharmacokinetic Profile of Ledipasvir D-tartrate in Animal Models: A Technical Guide

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Compound of Interest		
Compound Name:	Ledipasvir D-tartrate	
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Abstract: Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As an inhibitor of the HCV Non-Structural Protein 5A (NS5A), it effectively disrupts viral RNA replication and virion assembly.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ledipasvir, with a focus on data derived from animal models, supplemented by key human pharmacokinetic findings to provide a fuller picture for researchers and drug development professionals. While detailed pharmacokinetic data in animal models is limited in publicly accessible literature, this document synthesizes available preclinical safety and exposure data with established human parameters. It covers the absorption, distribution, metabolism, and excretion (ADME) of Ledipasvir, presents quantitative data in tabular format, outlines generalized experimental protocols for animal pharmacokinetic studies, and includes visualizations of its mechanism of action and experimental workflows.

Introduction to Ledipasvir

Ledipasvir is a highly effective antiviral drug used in combination therapy, most notably with sofosbuvir, to treat chronic HCV infections, particularly genotypes 1, 4, 5, and 6.[2] Its mechanism of action involves the targeted inhibition of HCV NS5A, a multifunctional phosphoprotein essential for the virus's life cycle.[3][4] By binding to NS5A, Ledipasvir is thought to prevent the hyperphosphorylation of the protein, a step crucial for viral production, thus halting both viral RNA replication and the assembly of new virus particles.[1][2][5] The D-tartrate salt form is utilized in pharmaceutical formulations.



Pharmacokinetic Profile

The pharmacokinetic properties of Ledipasvir have been primarily characterized in human studies. It exhibits a favorable profile for once-daily oral administration.

Absorption

Following oral administration, Ledipasvir is absorbed and reaches maximum plasma concentrations (Tmax) between 4.0 to 4.5 hours post-dose.[1][6][7] In humans, the administration with a moderate or high-fat meal does not have a clinically significant effect on Ledipasvir exposure.[8] While specific bioavailability in animal models is not readily available, preclinical studies in rats and rabbits have been conducted, with drug exposure in these animals being approximately 2- to 4-fold the exposure in humans at the recommended clinical dose, indicating sufficient absorption for toxicological evaluation.[9]

Distribution

Ledipasvir is extensively bound to human plasma proteins, at a rate greater than 99.8%.[1][8] This high degree of protein binding suggests that the volume of distribution is likely moderate. The specific volume of distribution in animal models has not been detailed in the reviewed literature.

Metabolism

Metabolism is a very minor elimination pathway for Ledipasvir. In vitro studies using human liver enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) showed no detectable metabolism.[1][5][8] There is evidence of slow oxidative metabolism through an unknown mechanism.[1][8] Systemic exposure is almost exclusively (>98%) to the parent drug. [1]

Excretion

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug.[1][8] Following a single oral dose of radiolabeled [14C]-ledipasvir in humans, approximately 86% of the radioactivity was recovered in the feces, with unchanged Ledipasvir accounting for 70% of the administered dose.[1][5] A minor oxidative metabolite, M19, accounted for 2.2% of the dose in feces.[1][5] Renal excretion is a minor pathway, accounting



for only about 1% of the administered dose.[1][8] The median terminal half-life of Ledipasvir in humans is long, approximately 47 hours, which supports a once-daily dosing regimen.[1][6][7] [10]

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of specific pharmacokinetic values for Ledipasvir in animal models, the following table summarizes the key parameters observed in human clinical and pharmacological studies.

Parameter	Value	Species	Notes
Tmax (Time to Peak Plasma Conc.)	4.0 - 4.5 hours	Human	[1][6][7][9]
Cmax (Peak Plasma Concentration)	323 ng/mL	Human	Geometric mean at steady-state.[1][8]
AUC0-24 (Area Under the Curve)	7290 ng⋅hr/mL	Human	Geometric mean at steady-state.[8][9]
Protein Binding	>99.8%	Human	[1][8]
Terminal Half-life (t½)	47 hours	Human	[1][6][7][10]
Primary Route of Excretion	Biliary / Fecal	Human	~86% of dose recovered in feces.[1]
Metabolism	Minimal	Human	Slow oxidative metabolism via unknown mechanism. [1][8]
Renal Clearance	~1%	Human	[8]

The following table conceptualizes the type of data available from preclinical animal studies mentioned in regulatory documents.



Animal Model	Study Type	Dosing	Key Findings
Rat	Fetal Development Toxicology	Not Specified	No effects on fetal development observed. AUC exposure was approximately 4-fold the human exposure at the recommended clinical dose.[9]
Rabbit	Fetal Development Toxicology	Not Specified	No effects on fetal development observed. AUC exposure was approximately 2-fold the human exposure at the recommended clinical dose.[9]
Dog	Bioavailability Study	Oral	Mentioned in the context of Sofosbuvir, indicating dogs are a common non-rodent species for such studies.[11]

Experimental Protocols

Detailed protocols for specific Ledipasvir animal studies are proprietary. However, a generalized experimental protocol for conducting a pharmacokinetic study in an animal model, such as a rat or dog, is outlined below.

Objective: To determine the pharmacokinetic profile of **Ledipasvir D-tartrate** following a single oral (PO) and intravenous (IV) administration.

1. Animal Model:



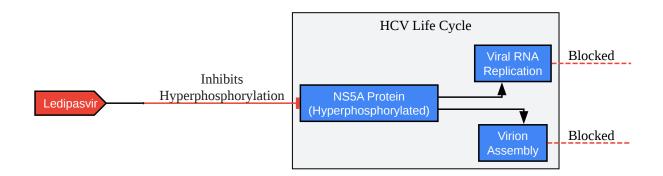
- Species: Sprague-Dawley rats (n=6 per group) or Beagle dogs (n=4 per group).
- Health Status: Healthy, specific-pathogen-free, and acclimatized to the facility for at least one week.
- Housing: Housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle)
 with free access to standard chow and water, except for pre-dose fasting.
- 2. Dosing and Administration:
- Fasting: Animals are fasted overnight (approx. 12 hours) before dosing.
- Formulation: Ledipasvir D-tartrate is dissolved/suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
- Intravenous (IV) Group: Administered a single dose (e.g., 2 mg/kg) via the caudal vein (rats) or cephalic vein (dogs) to determine clearance, volume of distribution, and terminal half-life.
- Oral (PO) Group: Administered a single dose (e.g., 10 mg/kg) via oral gavage. This group is used to determine absorption characteristics (Cmax, Tmax) and oral bioavailability (F%).
- 3. Sample Collection:
- Blood Sampling: Serial blood samples (e.g., 0.2 mL for rats, 1 mL for dogs) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
- Time Points: Pre-dose (0 hr), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.
- Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.
- 4. Bioanalytical Method:
- Technique: Ledipasvir concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.



- Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
- 5. Pharmacokinetic Analysis:
- Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
- Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, Clearance (CL), and Volume of distribution (Vd). Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Mechanism of Action of Ledipasvir

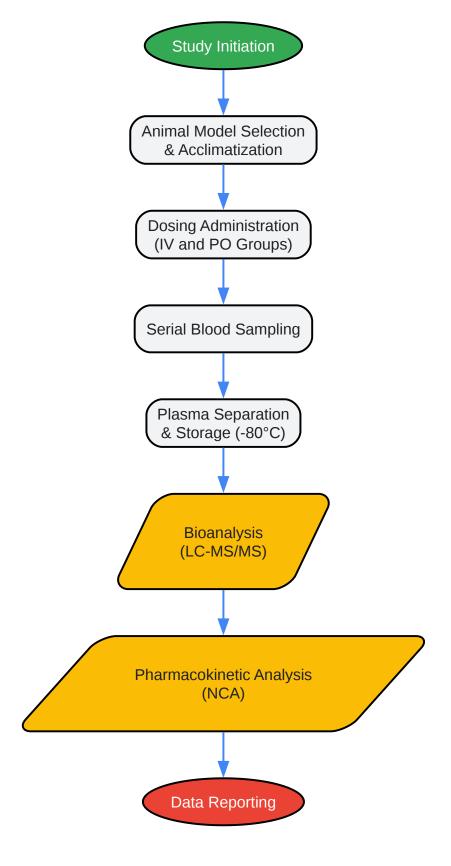


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Caption: Ledipasvir inhibits the HCV NS5A protein, blocking viral replication and assembly.

Generalized Workflow for Animal Pharmacokinetic Study



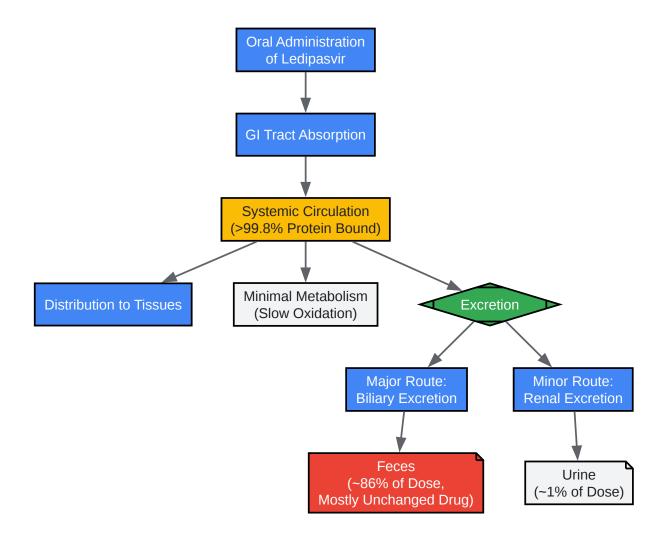


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Caption: A typical experimental workflow for an animal pharmacokinetic (PK) study.



Ledipasvir Physiological Disposition



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Caption: The physiological pathway of Ledipasvir from administration to excretion.

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